molecular formula C14H11ClO2S B14604196 Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate CAS No. 61100-19-4

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate

Katalognummer: B14604196
CAS-Nummer: 61100-19-4
Molekulargewicht: 278.8 g/mol
InChI-Schlüssel: ZLTIMFMCFPBIFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale application of the above-mentioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired derivative and its specific applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a chlorophenyl group and an ethenyl linkage makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61100-19-4

Molekularformel

C14H11ClO2S

Molekulargewicht

278.8 g/mol

IUPAC-Name

methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H11ClO2S/c1-17-14(16)13-9-8-12(18-13)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3

InChI-Schlüssel

ZLTIMFMCFPBIFX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(S1)C=CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.